molecular formula C11H14FN B8182794 N-(2-Fluoro-6-methylbenzyl)cyclopropanamine

N-(2-Fluoro-6-methylbenzyl)cyclopropanamine

Cat. No.: B8182794
M. Wt: 179.23 g/mol
InChI Key: YUMCQNLHUCEPIU-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a fluoro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-methylbenzyl)cyclopropanamine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-methylbenzyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-Fluoro-6-methylbenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-methylbenzyl)cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropane ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylbenzyl)cyclopropanamine
  • N-(2-Fluoro-4-methylbenzyl)cyclopropanamine
  • N-(2-Fluoro-6-ethylbenzyl)cyclopropanamine

Uniqueness

N-(2-Fluoro-6-methylbenzyl)cyclopropanamine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring, which can significantly impact its chemical properties and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-fluoro-6-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-3-2-4-11(12)10(8)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCQNLHUCEPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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